Dipentaerythritol hexakis(3-mercaptopropionate)
Overview
Description
Dipentaerythritol hexakis(3-mercaptopropionate) is an organic compound with the CAS number 25359-71-11. It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes, and in pharmaceutical and chemical production processes21.
Synthesis Analysis
Unfortunately, the exact synthesis process for Dipentaerythritol hexakis(3-mercaptopropionate) is not readily available from the search results.Molecular Structure Analysis
The molecular formula of Dipentaerythritol hexakis(3-mercaptopropionate) is C28H46O13S61. It has a molecular weight of 783.022.
Chemical Reactions Analysis
The specific chemical reactions involving Dipentaerythritol hexakis(3-mercaptopropionate) are not provided in the search results.Physical And Chemical Properties Analysis
Dipentaerythritol hexakis(3-mercaptopropionate) is a liquid at 20°C3. It has a specific gravity of 1.293 and a refractive index of 1.533. It is practically insoluble in water but soluble in acetone and ethanol3.Scientific Research Applications
1. Porous Polymer Particle Fabrication
- Application : DiPETMP is used in the fast and facile preparation of porous polymer particles via thiol–ene suspension photopolymerization. This method is significant for its high efficiency and ability to control particle size, pore diameters, and morphology.
- Research Insight : The conversion of monomers can reach 80% within 15 seconds of irradiation, showcasing the method's rapid processing capability. By adjusting the amount of linear polymer porogen, the properties of the porous particles can be tailored to specific needs (Tan et al., 2014).
2. Crosslinked Gels with Disulfide Bonds
- Application : DiPETMP is utilized in the synthesis of joint crosslinked gels containing disulfide bonds. These gels can be formed through oxidation reactions and possess unique mechanical properties.
- Research Insight : The gels formed have a homogeneous network structure with a mesh size of about 0.5 nm. They demonstrate increased Young's modulus and breaking stress with higher crosslinking density (Naga et al., 2017).
3. Enhancement of Biodegradable Hydrogels
- Application : In the field of tissue engineering, DiPETMP is mixed with polyethylene glycol dimethacrylate (PEGDMA) to enhance the biodegradability of PEG-based hydrogels. This is crucial for applications like drug delivery and structural scaffolds.
- Research Insight : DiPETMP significantly improves the degradation rates of PEGDMA hydrogels, making them more suitable for biomedical applications. The study also investigated the wettability, compressive and tensile strength, and thermal properties of the copolymerized samples (Burke et al., 2019).
Safety And Hazards
Dipentaerythritol hexakis(3-mercaptopropionate) can cause skin irritation (H315) and serious eye irritation (H319)3. Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and seeking medical advice if skin or eye irritation persists3.
Future Directions
The future directions for the use and study of Dipentaerythritol hexakis(3-mercaptopropionate) are not specified in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific resources or perform further research.
properties
IUPAC Name |
[3-(3-sulfanylpropanoyloxy)-2-[[3-(3-sulfanylpropanoyloxy)-2,2-bis(3-sulfanylpropanoyloxymethyl)propoxy]methyl]-2-(3-sulfanylpropanoyloxymethyl)propyl] 3-sulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O13S6/c29-21(1-7-42)36-15-27(16-37-22(30)2-8-43,17-38-23(31)3-9-44)13-35-14-28(18-39-24(32)4-10-45,19-40-25(33)5-11-46)20-41-26(34)6-12-47/h42-47H,1-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAUVJUJVBJRSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)OCC(COCC(COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O13S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948202 | |
Record name | 2-[(3-[(3-Sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propoxy)methyl]-2-{[(3-sulfanylpropanoyl)oxy]methyl}propane-1,3-diyl bis(3-sulfanylpropanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
783.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipentaerythritol hexakis(3-mercaptopropionate) | |
CAS RN |
25359-71-1 | |
Record name | 1,1′-[2-[[3-(3-Mercapto-1-oxopropoxy)-2,2-bis[(3-mercapto-1-oxopropoxy)methyl]propoxy]methyl]-2-[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] bis(3-mercaptopropanoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25359-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((3-(3-Mercapto-1-oxopropoxy)-2,2-bis((3-mercapto-1-oxopropoxy)methyl)propoxy)methyl)-2-((3-mercapto-1-oxopropoxy)methyl)propane-1,3-diyl bis(3-mercaptopropionate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025359711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(3-[(3-Sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propoxy)methyl]-2-{[(3-sulfanylpropanoyl)oxy]methyl}propane-1,3-diyl bis(3-sulfanylpropanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[3-(3-mercapto-1-oxopropoxy)-2,2-bis[(3-mercapto-1-oxopropoxy)methyl]propoxy]methyl]-2-[(3-mercapto-1-oxopropoxy)methyl]propane-1,3-diyl bis[3-mercaptopropionate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.616 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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